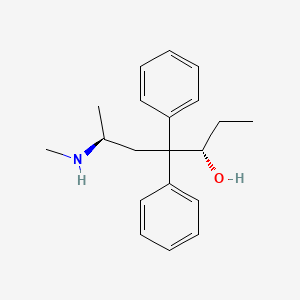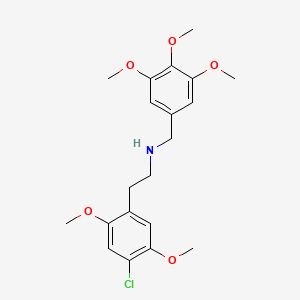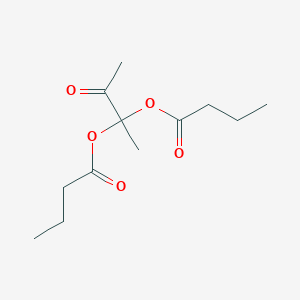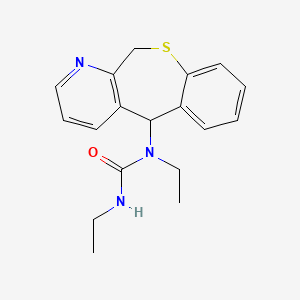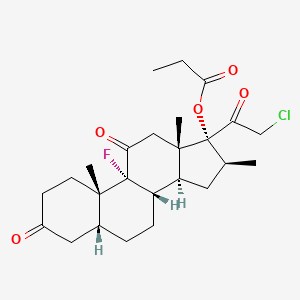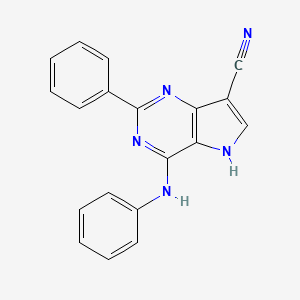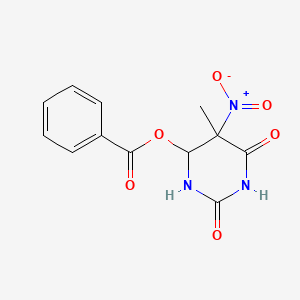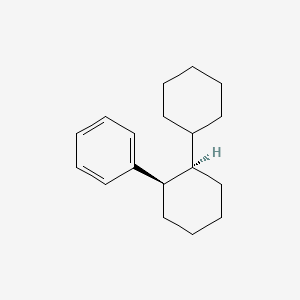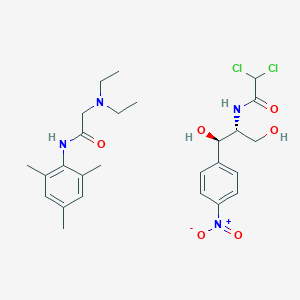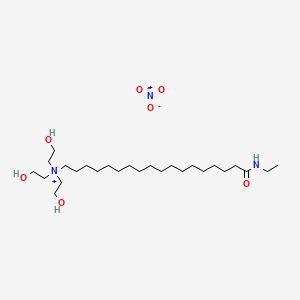
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) is a complex organic compound with a long-chain structure. It is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) typically involves the reaction of octadecylamine with ethylamine and tris(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The nitrate salt is then formed by reacting the amine compound with nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein binding.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties enable it to disrupt lipid bilayers and enhance the permeability of cell membranes. This can facilitate the delivery of drugs or other molecules into cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1)
- 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
- N,N-Bis(2-hydroxyethyl)-N-methyl-1-octadecanaminium
Uniqueness
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications compared to similar compounds.
Propiedades
Número CAS |
72928-19-9 |
|---|---|
Fórmula molecular |
C26H55N3O7 |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
[18-(ethylamino)-18-oxooctadecyl]-tris(2-hydroxyethyl)azanium;nitrate |
InChI |
InChI=1S/C26H54N2O4.NO3/c1-2-27-26(32)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1 |
Clave InChI |
XRCFPXJONFKJIY-UHFFFAOYSA-O |
SMILES canónico |
CCNC(=O)CCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




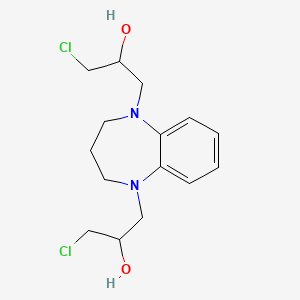
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
